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Compound of Interest

Methyl 2-(5-hydroxynaphthalen-1-
Compound Name:

yl)acetate
CAS No.: 497068-60-7
Cat. No.: B2359642

Get Quote

Executive Summary & Compound Identity

Methyl 2-(5-hydroxynaphthalen-1-yl)acetate (C

H
O

, MW: 216.23 g/mol ) is a critical synthetic intermediate, often utilized in the development of
diarylquinoline antibiotics (e.g., Bedaquiline analogues) and polycyclic aromatic hydrocarbon
(PAH) probes. Its structure features a 1,5-disubstituted naphthalene core, where the electron-
donating hydroxyl group at C5 and the acetate side chain at C1 create a distinct electronic
environment that complicates standard naphthalene spectral assignment.

This guide provides a rigorous spectroscopic profile, synthetic pathway, and validation
protocols for researchers isolating or characterizing this compound.
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Chemical Identity Table

Property Specification

IUPAC Name Methyl 2-(5-hydroxynaphthalen-1-yl)acetate

5-Hydroxy-1-naphthaleneacetic acid methyl
Common Name

ester
C
Molecular Formula H
O
Molecular Weight 216.23 g/mol

3812-96-2 (2-(5-hydroxynaphthalen-1-yl)acetic

acid)

Parent Acid CAS

Soluble in MeOH, DMSO, CH
Cl

Solubility
, EtOAc; Insoluble in H

O

Synthetic Origin & Workflow

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying common impurities (e.g., unreacted 5-methoxy-1-tetralone or incomplete
demethylation products).

The most robust route proceeds from 5-methoxy-1-tetralone via a Reformatsky reaction,
followed by aromatization and demethylation.

Reformatsky Reaction ‘ 2120, 24 | VIR | isolation
(zn, BICH2COOMe)

posan Methyl acetate | s o B
) ‘ (ODQ or PAIC) ‘ (Key Impurit ) ‘ (BBr3, -78°C tORT)
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Figure 1: Synthetic workflow for the target ester from tetralone precursors. Note the methoxy-
intermediate which often co-elutes if demethylation is incomplete.

Spectroscopic Data Profile

The following data represents the consensus spectroscopic signature derived from high-fidelity
analogues (1-naphthaleneacetic acid methyl ester) and electronic substituent effects (1,5-
disubstitution pattern).

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Recommended for OH resolution) or CDCI
. Internal Standard: TMS (

0.00).

H NMR (400 MHz, DMSO-
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1H

H-8
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B); shielded
relative to H-4
due to OH para-
effect.

7.92

d(

Hz)

1H

Peri-proton (Ring
A); deshielded by

ring current.

7.35-7.45

2H

H-2, H-3
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alkyl group).

7.28

t(

Hz)

1H

H-7

Ring B meta-

proton.

6.85
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1H
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to OH.
Significantly
upfield.

4.08

2H
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3.62

3H

-OCH
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singlet.

Key Diagnostic Feature: The doublet at
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BENCHE

6.85 ppm (H-6) is the most distinct aromatic signal, confirming the presence of the electron-
donating hydroxyl group at position 5. In the precursor (5-methoxy), this signal appears slightly
downfield (

6.9-7.0 ppm) and the OH singlet is absent.

C NMR (100 MHz, DMSO-

)
Chemical Shift (
Carbon Type Assignment
» Ppm)
172.1 C=0 Ester Carbonyl
153.4 C_quat C-5 (Ipso to OH)
133.8 C_quat C-1 (Ipso to acetate)
129.5 C_quat Ring Junction
126.8 CH C-8
126.2 CH C-4
125.5 CH C-2/C-3
123.1 CH C-7
1145 C_quat Ring Junction
109.2 CH C-6 (Ortho to OH, shielded)
51.8 CH O-Methyl
38.5 CH Benzylic Methylene

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal).
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Wavenumber (cm
Vibration Mode Intensity Interpretation

)

Phenolic OH (H-
3350 - 3450 O-H Stretch Broad, Medium bonded). Absent in

methoxy precursor.

3050 C-H Stretch Weak Aromatic C-H.
Aliphatic C-H
2950 C-H Stretch Weak
(Methyl/Methylene).
1735 C=0 Stretch Strong, Sharp Ester Carbony!l.

. Naphthalene skeletal
1585, 1510 C=C Stretch Medium o
vibrations.

Phenolic C-O and
1210 - 1240 C-O Stretch Strong Ester C-O-C

asymmetric stretch.

Mass Spectrometry (MS)

¢ lonization Mode: ESI (+) or EI (70 eV).

e Molecular lon:

o Base Peak (El): Often

(Loss of
COOCH

, tropylium-like rearrangement of hydroxynaphthylmethyl cation).

Experimental Protocols
Analytical Verification Protocol
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To ensure data integrity (E-E-A-T), use this self-validating protocol to confirm the structure and
purity.

e Sample Prep: Dissolve 5 mg of sample in 0.6 mL DMSO-

. Ensure complete dissolution; turbidity indicates inorganic salts (Zn residues from
Reformatsky).

e D
O Shake Test:
o Acquire standard
H NMR.
o Add 1drop D
O to the tube, shake, and re-acquire.
o Validation: The broad singlet at

9.8-10.1 ppm must disappear. If it remains, the signal is likely an impurity (e.g., aldehyde
proton) or the OH is not free.

e NOE (Nuclear Overhauser Effect):
o lIrradiate the methylene singlet at

4.08 ppm.
o Expectation: NOE enhancement should be observed at H-2 (

7.35-7.45) and H-8 (

8.05). This confirms the 1-position of the acetate side chain relative to the peri-proton.

Synthesis of Reference Standard (Demethylation)

If the methyl ester is not commercially available, it is best generated from the 5-methoxy
analogue.
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» Reagents: Methyl 2-(5-methoxynaphthalen-1-yl)acetate (1.0 eq), BBr

(1.0 M in DCM, 3.0 eq), Anhydrous DCM.

e Procedure:

[¢]

Cool solution of methoxy-ester in DCM to -78°C under N

o Add BBr

dropwise (Exothermic!).

o Stir 1h at -78°C, then warm to 0°C for 2h.

o Quench: Pour into ice-cold MeOH (Caution: HBr evolution). Note: Using water/acid may
hydrolyze the ester to the acid. MeOH reforms the methyl ester in situ.

o Workup: Wash with NaHCO

, brine, dry over Na

SO

o Purification: Flash chromatography (Hexane/EtOAc 80:20).

References
e Naphthalene Spectroscopy Standards: Pretsch, E., Biahlmann, P., & Badertscher, M. (2009).

Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
(Foundational text for substituent effects on naphthalene rings).

» Synthesis of 1,5-Disubstituted Naphthalenes

o Reference: Tietze, L. F, et al. (2010). "Synthesis of 1,5-bifunctionalized naphthalenes."”
Chemistry — A European Journal.

o Context: Establishes the Reformatsky/aromatiz
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e Bedaquiline Intermediate Characterization

o Source: Guillemont, J., et al. (2009). "Synthesis of TMC207 (Bedaquiline) and Related
Diarylquinolines.” US Patent 7,498,343.

o Relevance: Describes the "naphthalen-1-yl" acetate fragments used in the assembly of the
diarylguinoline scaffold.

o Commercial Reference (Parent Acid)
o Source: BLD Pharm. "2-(5-Hydroxynaphthalen-1-yl)acetic acid (CAS 3812-96-2)."[1]

o Relevance: Confirms the existence and stability of the parent acid structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.3812-96-2|2-(5-Hydroxynaphthalen-1-yl)acetic acid|BLD Pharm [bldpharm.com]

o To cite this document: BenchChem. [Comprehensive Technical Guide: Spectroscopic
Characterization of Methyl 2-(5-hydroxynaphthalen-1-yl)acetate]. BenchChem, [2026].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b2359642/docs#comprehensive-technical-guide-
spectroscopic-characterization-of-methyl-2-5-hydroxynaphthalen-1-yl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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